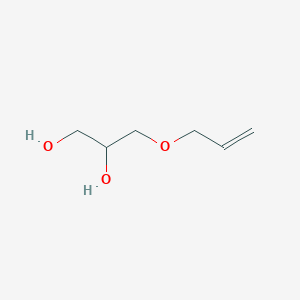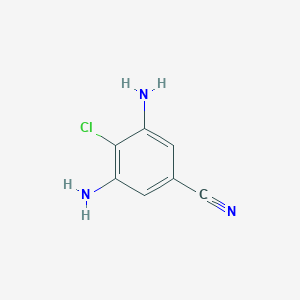
Wallichinine
Descripción general
Descripción
Wallichinine is a natural alkaloid . It is found in the stems of Piper wightii and exhibits potential antitumor and anti-inflammatory activities . Its molecular formula is C22H26O5 and it has a molecular weight of 370.445 g/mol .
Molecular Structure Analysis
The molecular structure of Wallichinine consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . Tools such as X-ray diffraction and spectroscopy can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
Wallichinine has a molecular weight of 370.445 g/mol . The physical and chemical properties of a compound like Wallichinine can be analyzed using techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .Aplicaciones Científicas De Investigación
Cancer Multidrug Resistance Reversal
Wallichinine has been found to reverse ABCB1-mediated cancer multidrug resistance . Overexpression of ABCB1 in cancer cells is one of the main reasons for cancer multidrug resistance (MDR). Wallichinine, a compound isolated from Piper wallichii, works as an antagonist of the platelet-activating factor receptor to inhibit the gathering of blood platelets .
In a study, it was found that Wallichinine significantly potentiates the effects of two ABCB1 substrates, vincristine and doxorubicin, on the inhibition of growth, arrest of cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . Furthermore, Wallichinine does not alter the sensitivity of the non-ABCB1 substrate cisplatin . Mechanistically, Wallichinine blocks the drug-efflux activity of ABCB1 to increase the intracellular accumulation of rhodamine 123 and doxorubicin and stimulates the ATPase of ABCB1 without alteration of the expression of ABCB1 .
Nanoparticle Applications
Although not directly related to Wallichinine, silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications . The applications of silica nanoparticles have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Safety and Hazards
Mecanismo De Acción
Target of Action
Wallichinine, a natural compound found in the stems of Piper wightii , primarily targets the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein . ABCB1 is a crucial protein involved in multidrug resistance (MDR) in cancer cells . It functions as a drug efflux pump, reducing the intracellular accumulation of chemotherapeutic agents and thereby decreasing their efficacy .
Mode of Action
Wallichinine interacts with ABCB1, blocking its drug-efflux activity . This action increases the intracellular accumulation of certain chemotherapeutic drugs, such as vincristine and doxorubicin . Furthermore, Wallichinine stimulates the ATPase activity of ABCB1 without altering its expression . This interaction potentiates the effects of ABCB1 substrates on the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells .
Biochemical Pathways
ABC transporters are integral membrane proteins that use ATP hydrolysis to transport various molecules across cellular membranes . By inhibiting ABCB1, Wallichinine could potentially disrupt these pathways, leading to increased intracellular drug concentrations and enhanced chemotherapeutic efficacy .
Pharmacokinetics
These properties are crucial in determining the bioavailability, efficacy, and safety of a compound . Future studies should focus on elucidating these properties for Wallichinine to better understand its pharmacokinetic profile.
Result of Action
Wallichinine’s interaction with ABCB1 leads to significant cellular and molecular effects. It potentiates the effects of ABCB1 substrates, leading to the inhibition of growth, arrest of the cell cycle, and induction of apoptosis in ABCB1 overexpressing cancer cells . These effects suggest that Wallichinine could be a potential therapeutic agent for overcoming multidrug resistance in cancer treatment .
Action Environment
It is known that gene-environment interactions can significantly impact the efficacy and safety of drugs . Factors such as diet, lifestyle, co-administered drugs, and individual genetic variations can influence a drug’s pharmacokinetics and pharmacodynamics . Therefore, these factors should be considered when studying the action and efficacy of Wallichinine.
Propiedades
IUPAC Name |
4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYZYTYFGUQBLS-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125292-97-9 | |
| Record name | Wallichinine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




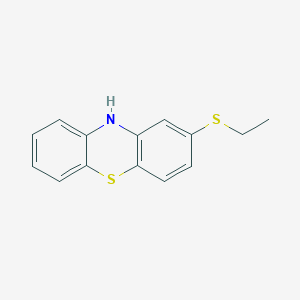

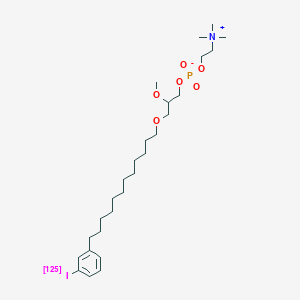
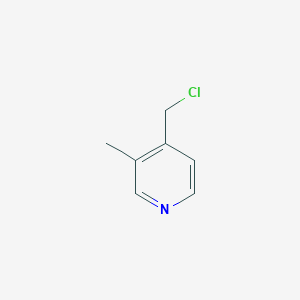
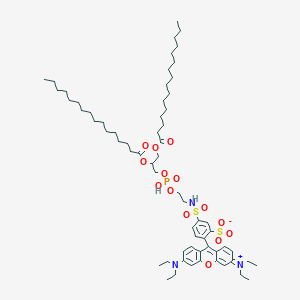
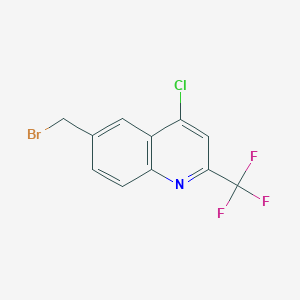
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)



